molecular formula C10H12N4O4 B117365 Ncdac CAS No. 153265-57-7

Ncdac

Cat. No. B117365
M. Wt: 252.23 g/mol
InChI Key: SSDLPLWBMNUNRB-VCGXYPBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ncdac, also known as N-carboxyethyl chitosan, is a modified chitosan molecule that has been gaining attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Ncdac has been studied for its potential applications in various fields, including drug delivery, tissue engineering, and agriculture. In drug delivery, Ncdac has been shown to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a carrier for targeted drug delivery to cancer cells.
In tissue engineering, Ncdac has been used as a scaffold material for the regeneration of various tissues, including bone, cartilage, and skin. Its biocompatibility and biodegradability make it an attractive material for tissue engineering applications.
In agriculture, Ncdac has been studied for its potential as a plant growth enhancer and biopesticide. It has been shown to improve plant growth and increase resistance to pests and diseases.

Mechanism Of Action

The mechanism of action of Ncdac is not fully understood, but it is believed to involve interactions with cell membranes and intracellular signaling pathways. Ncdac has been shown to enhance the uptake of drugs and nutrients by cells, which may be due to its ability to increase membrane permeability.

Biochemical And Physiological Effects

Ncdac has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. It has also been shown to improve wound healing and reduce scar formation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ncdac in lab experiments is its biocompatibility and biodegradability. It is also relatively easy to synthesize and modify for specific applications. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for research on Ncdac. One area of interest is the development of new drug delivery systems using Ncdac as a carrier. Another area is the use of Ncdac in tissue engineering for the regeneration of complex organs such as the liver and pancreas. Additionally, further research is needed to fully understand the mechanism of action of Ncdac and optimize its use in various applications.
Conclusion
Ncdac is a promising molecule that has the potential for a wide range of applications in various fields. Its biocompatibility, biodegradability, and ability to enhance drug delivery and tissue regeneration make it an attractive material for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

Ncdac is synthesized by reacting chitosan with glyoxylic acid. The reaction results in the formation of a carboxyethyl group on the chitosan molecule, which enhances its solubility and stability. The synthesis method is relatively simple and can be easily scaled up for industrial production.

properties

CAS RN

153265-57-7

Product Name

Ncdac

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-isocyanooxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H12N4O4/c1-12-7-8(16)5(4-15)18-9(7)14-3-2-6(11)13-10(14)17/h2-3,5,7-9,15-16H,4H2,(H2,11,13,17)/t5-,7+,8-,9-/m1/s1

InChI Key

SSDLPLWBMNUNRB-VCGXYPBASA-N

Isomeric SMILES

[C-]#[N+][C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

synonyms

2'-deoxy-2'-isocyano-1-arabinofuranosylcytosine
NCDAC

Origin of Product

United States

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